4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(2,6-dichloro-4-formylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c16-12-5-10(7-18)6-13(17)14(12)21-8-9-1-3-11(4-2-9)15(19)20/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTVTKLDIBALGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid typically involves the reaction of 2,6-dichloro-4-formylphenol with methyl 4-bromobenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[(2,6-Dichloro-4-carboxyphenoxy)methyl]benzoic acid.
Reduction: 4-[(2,6-Dichloro-4-hydroxymethylphenoxy)methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid ()
- Structure: Features a triazine core linked to a 4-formyl-2-methoxyphenoxy group and a benzoic acid moiety.
- Properties : Melting point 217.5–220°C, synthesized via a triazine coupling procedure (General Procedure A).
- The methoxy group enhances solubility but reduces electrophilicity relative to chloro substituents .
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
- Structure: Bromo and formyl groups on the phenoxy ring, with a methoxyphenoxy-triazine linkage.
- Properties : Esterified carboxylic acid (methyl ester) likely improves lipid solubility.
Benzoic Acid Derivatives with Heterocyclic Linkages
2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic Acid Derivatives ()
- Structure : Azo-linked benzothiazole and benzoic acid moieties.
- Properties: pKa values for carboxylic acid (1.8–2.2) and phenolic protons (8.9–9.5) indicate dual acidity.
- Comparison : The azo group enables π-π stacking and chromophoric properties absent in the target compound. Chloro and formyl groups in the target may confer stronger antimicrobial activity compared to azo-based dyes .
Phosphorylated and Acetylated Analogues
4-[(Diethoxyphosphinoyl)methyl]benzoic Acid ()
- Structure: Phosphinoyl group attached via methylene to benzoic acid.
- Properties: Forms hydrogen-bonded dimers (O–H⋯O) and exhibits a dihedral angle of 83.75° between phosphinoyl and aromatic planes.
4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic Acid ()
- Structure: Acetylated amine linker with dimethylphenoxy and benzoic acid groups.
- Properties : Molecular weight 299.32 g/mol.
- Comparison: The acetyl-amino bridge enhances flexibility but reduces aromatic stacking compared to the rigid methylene-phenoxy group in the target compound .
Biological Activity
4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula . This compound is notable for its unique combination of formyl and dichloro groups, which contribute to its distinct chemical reactivity and potential biological activities. It has garnered interest in various fields, including medicinal chemistry and environmental science.
Chemical Structure and Properties
The structure of this compound features:
- A benzoic acid moiety
- A phenoxy group substituted with a formyl group
- Two chlorine atoms at the 2 and 6 positions of the phenyl ring
This structural configuration enhances its reactivity, particularly in enzyme inhibition and interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. The dichloro substituents may also influence binding affinity and selectivity towards various biological targets .
Enzyme Inhibition Studies
Research has indicated that this compound may act as an enzyme inhibitor. For example, studies have shown that benzoic acid derivatives can modulate proteolytic pathways, specifically enhancing the activity of the ubiquitin-proteasome system and the autophagy-lysosome pathway in human cells .
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Similar benzoic acid derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[(2,6-Dichloro-4-hydroxyphenoxy)methyl]benzoic acid | Hydroxy group instead of formyl | Moderate enzyme inhibition |
| 4-[(2,6-Dichloro-4-methoxyphenoxy)methyl]benzoic acid | Methoxy group instead of formyl | Antioxidant activity |
| 4-[(2,6-Dichloro-4-aminophenoxy)methyl]benzoic acid | Amino group instead of formyl | Antimicrobial properties |
This table illustrates how variations in substituents affect the biological activity of benzoic acid derivatives.
Case Studies and Research Findings
Several studies have investigated the biological properties of compounds related to this compound:
- Antiproliferative Effects : A study demonstrated that certain benzoic acid derivatives could inhibit cancer cell growth significantly. The presence of halogen groups was correlated with enhanced bioactivity .
- Enzyme Interaction : Research indicated that compounds with similar structures could effectively bind to cathepsins B and L, leading to increased proteasomal activity .
- Inflammatory Response Modulation : Investigations into related compounds revealed their capacity to downregulate inflammatory markers in vitro, suggesting potential applications in treating chronic inflammatory conditions.
Q & A
Basic Question: What are the recommended synthetic routes for preparing 4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid, and how are intermediates characterized?
Answer:
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A general protocol involves:
- Step 1: Reacting 2,6-dichloro-4-formylphenol with a methylene-linked benzoic acid precursor (e.g., bromomethylbenzoic acid) under basic conditions (e.g., K₂CO₃ in DMF) at 45–60°C for 1–2 hours .
- Step 2: Purification via column chromatography (hexane/EtOH, 1:1) yields intermediates, confirmed by TLC (Rf ~0.59–0.62) and ¹H NMR in DMSO-d₆ (e.g., δ = 3.76–3.86 ppm for methoxy groups, 6.96–7.29 ppm for aromatic protons) .
- Critical Note: Monitor formyl group stability under basic conditions to avoid side reactions.
Advanced Question: How can researchers optimize the synthesis to address low yields in the coupling step?
Answer:
Low yields often arise from steric hindrance or competing hydrolysis of the formyl group. Optimization strategies include:
- Temperature Control: Reduce reaction temperature to 40–45°C to minimize formyl degradation .
- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of bulky intermediates .
- In Situ Protection: Temporarily protect the formyl group as an acetal before coupling, followed by acidic deprotection .
Validation: Compare yields and purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS for [M+H]⁺ ion detection).
Basic Question: What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Answer:
- ¹H/¹³C NMR: Identify substituent patterns (e.g., dichloro and formyl groups at δ ~10.2–10.5 ppm for aldehydes) and confirm regiochemistry .
- FT-IR: Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for benzoic acid and formyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas (e.g., C₁₅H₁₀Cl₂O₄ requires m/z 340.9856 [M+H]⁺) .
Advanced Question: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Purity Variability: Ensure >95% purity (HPLC) to exclude confounding effects from impurities .
- Assay Conditions: Standardize solvent (DMSO concentration ≤0.1% v/v) and cell lines (e.g., HEK293 vs. HeLa) .
- Structural Analogues: Compare activity with related compounds (e.g., 4-chloro-2-(difluoromethoxy)benzoic acid) to isolate functional group contributions .
Case Study: A 2023 study attributed anti-inflammatory effects to the formyl group’s electrophilicity, validated via SAR analysis of analogues .
Basic Question: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the formyl group .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the methylene ether linkage .
- Long-Term Stability: Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
Advanced Question: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), leveraging the formyl group’s hydrogen-bonding potential .
- QSAR Modeling: Correlate logP values (calculated via ChemAxon) with antibacterial IC₅₀ data to prioritize derivatives .
- MD Simulations: Assess binding stability over 100 ns trajectories (GROMACS) for lead optimization .
Basic Question: What are the key applications of this compound in material science?
Answer:
- Coordination Polymers: The benzoic acid moiety chelates metal ions (e.g., Zn²⁺) to form porous frameworks for gas storage .
- Surface Functionalization: Graft onto silica nanoparticles via carboxylate groups for catalytic applications .
Advanced Question: How can researchers address solubility challenges in biological assays?
Answer:
- Co-Solvent Systems: Use PEG-400/water mixtures (≤10% PEG) to enhance aqueous solubility .
- Prodrug Design: Synthesize methyl esters (e.g., methyl benzoate derivatives) for improved membrane permeability, followed by esterase activation .
Research Gap Identification: What underexplored areas exist for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
